

# A Comparative Guide: Surufatinib vs. BLU-554 in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Surufatinib and BLU-554, two targeted therapies investigated for the treatment of hepatocellular carcinoma (HCC). The information presented is based on available preclinical and clinical data to assist in the evaluation of these compounds.

Hepatocellular carcinoma remains a significant challenge in oncology, with a high mortality rate and limited treatment options for advanced disease. The development of targeted therapies has opened new avenues for treating specific subsets of HCC patients. This guide focuses on two such therapies: Surufatinib, a multi-kinase inhibitor, and BLU-554 (Fisogatinib), a selective FGFR4 inhibitor.

### **Mechanism of Action**

Surufatinib is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune modulation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] By inhibiting these pathways, Surufatinib aims to simultaneously block tumor blood vessel formation and modulate the tumor microenvironment.[4]

BLU-554 (Fisogatinib) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[5] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC patients.[6] BLU-554 is designed to specifically target this pathway, which is often aberrantly activated in HCC, to inhibit tumor cell proliferation and survival.[7][8]



Check Availability & Pricing

### **Preclinical Performance in HCC Models**

The following tables summarize the available quantitative data from preclinical studies of Surufatinib and BLU-554 in hepatocellular carcinoma models.

Table 1: In Vitro Activity in HCC Cell Lines

| Compound | Cell Line | Target | IC50 | Citation |
|----------|-----------|--------|------|----------|
| BLU-554  | Нер3В     | FGFR4  | 5 nM | [5]      |

Note: Specific IC50 data for Surufatinib in HCC cell lines was not readily available in the public domain.

Table 2: In Vivo Efficacy in HCC Xenograft Models

| Compound | Animal Model                                                                      | Dosing                                                             | Key Findings                                                                                                          | Citation |
|----------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|----------|
| BLU-554  | Mice with Hep3B<br>or LIX-066<br>xenograft tumors<br>(FGF19-positive)             | 100 mg/kg twice<br>daily or 200<br>mg/kg once daily<br>for 21 days | Complete tumor regression in 100% of mice with genomic amplification of FGF19. Dosedependent tumor growth inhibition. | [6][9]   |
| BLU-554  | Mice with<br>xenograft models<br>with FGF19<br>overexpression<br>or amplification | Not specified                                                      | Dose-dependent<br>tumor<br>regression, with<br>20% of mice<br>remaining tumor-<br>free 30 days<br>after treatment.    | [10]     |

Note: Comparable in vivo preclinical data for Surufatinib specifically in HCC xenograft models was not found in the searched literature.



# Clinical Trial Data in Hepatocellular Carcinoma

Both Surufatinib and BLU-554 have been evaluated in clinical trials for advanced HCC. It is important to note that the trial designs and patient populations may differ, making direct comparisons challenging.

Table 3: Clinical Efficacy in Advanced HCC

| Compound                 | Trial Phase                                  | Patient<br>Population                                      | Key Efficacy<br>Endpoints                                                     | Citation |
|--------------------------|----------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------|----------|
| Surufatinib              | Phase II<br>(NCT05282433)                    | Third-line<br>treatment for<br>advanced HCC                | Median PFS: 4.3<br>months; ORR:<br>7.14%; DCR:<br>78.57%                      | [11]     |
| BLU-554<br>(Fisogatinib) | Phase I                                      | Advanced HCC<br>with FGF19<br>expression                   | ORR in FGF19- positive patients: 17%; Median duration of response: 5.3 months | [6][12]  |
| BLU-554<br>(Fisogatinib) | Phase I (Chinese<br>patients, TKI-<br>naïve) | FGF19-positive,<br>TKI treatment-<br>naïve advanced<br>HCC | ORR: 36.4%;<br>DCR: 72.7%                                                     | [13]     |

# Experimental Protocols BLU-554 (Fisogatinib) Phase I Clinical Trial (NCT02508467)

- Study Design: An open-label, first-in-human, dose-escalation (Part 1) and dose-expansion (Part 2 and 3) study.[14]
- Patient Population: Patients aged 18 years or older with a confirmed diagnosis of unresectable HCC.[6] Patients in Parts 1 and 2 were either previously treated with, declined,



or did not have access to sorafenib. Part 3 enrolled patients who had not received prior TKI treatment. All patients in Part 3 were required to have FGF19 IHC-positive tumors.[14]

- Treatment: Fisogatinib was administered orally. Dose escalation started at 140 mg once daily. The recommended Phase 2 dose of 600 mg once daily was used in the expansion cohorts.[6][15]
- Key Inclusion Criteria: Confirmed HCC diagnosis, unresectable disease, Child-Pugh class A, and ECOG performance status of 0-1.[14] For the expansion cohort, FGF19 IHC positivity was required.[13]
- Key Exclusion Criteria: Central nervous system metastases, significant hematological or organ dysfunction.[14]

## **Surufatinib Phase II Clinical Trial in HCC (NCT05282433)**

- Study Design: A single-arm, open-label, multi-center Phase II trial.[11]
- Patient Population: Patients with advanced HCC who had received up to two prior systemic treatments.[11]
- Treatment: Surufatinib administered orally at a dose of 300 mg once daily.[11]
- Key Inclusion Criteria: BCLC stage B or C, Child-Pugh class A or B, ECOG performance status of 0-1, and measurable tumors.[11]
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.

# Surufatinib Phase II Clinical Trial in Advanced HCC (Single-center)

- Study Design: A single-arm, single-center, open-label Phase II study.[16]
- Patient Population: Patients with advanced HCC who had failed first-line standard chemotherapy and/or molecular targeted therapies.[16]
- Key Inclusion Criteria: Age 18-75 years, radiologically, histologically or cytologically confirmed HCC, BCLC stage B or C, ECOG PS 0-1, Child-Pugh Class A or B (score ≤7), and



life expectancy of greater than 12 months.[16][17]

 Key Exclusion Criteria: History of clinically significant hepatic disease beyond HCC, cardiovascular disease, active infections, or other concurrent malignancies.[18]

# **Signaling Pathway Diagrams**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Surufatinib for the treatment of advanced extrapancreatic neuroendocrine tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real world study on efficacy and safety of surufatinib in advanced solid tumors evaluation
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of surufatinib in the treatment of advanced solid tumors: a systematic evaluation and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Surufatinib? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nextechinvest.com [nextechinvest.com]
- 8. CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma [prnewswire.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. nextechinvest.com [nextechinvest.com]
- 11. ascopubs.org [ascopubs.org]
- 12. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cstonepharma.com [cstonepharma.com]
- 14. A Phase 1 Study of Fisogatinib (BLU-554) in Patients With Hepatocellular Carcinoma [ctv.veeva.com]
- 15. targetedonc.com [targetedonc.com]
- 16. ClinConnect | Surufatinib in Advanced Hepatocellular Carcinoma Based [clinconnect.io]



- 17. Find and participate in clinical trials and research studies happening around the world |
   TrialScreen [app.trialscreen.org]
- 18. Surufatinib in Advanced Hepatocellular Carcinoma Based on Single-cell Sequencing of Tumor Samples | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [A Comparative Guide: Surufatinib vs. BLU-554 in Hepatocellular Carcinoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673007#bgb-102-versus-blu-554-in-hepatocellular-carcinoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com